molecular formula C10H7N B6234594 4-ethynyl-2-methylbenzonitrile CAS No. 1809416-89-4

4-ethynyl-2-methylbenzonitrile

Cat. No.: B6234594
CAS No.: 1809416-89-4
M. Wt: 141.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-2-methylbenzonitrile (C₁₀H₇N, molecular weight: 141.17 g/mol) is a benzonitrile derivative featuring a methyl group at the 2-position and an ethynyl group (-C≡CH) at the 4-position of the benzene ring . Its compact structure and electron-withdrawing substituents influence its solubility, stability, and interaction profiles.

Properties

CAS No.

1809416-89-4

Molecular Formula

C10H7N

Molecular Weight

141.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-2-methylbenzonitrile can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where 2-methyl-4-iodobenzonitrile is reacted with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate to facilitate the coupling process.

Another method involves the dehydrohalogenation of 4-ethynyl-2-methylbenzyl chloride using a strong base such as sodium amide in liquid ammonia. This reaction leads to the formation of the desired nitrile compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green solvents can also be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-methylbenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium azide or organolithium reagents in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 4-(2-methylphenyl)glyoxal.

    Reduction: Formation of 4-ethynyl-2-methylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethynyl-2-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and alkynes.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 4-ethynyl-2-methylbenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. The ethynyl group provides a site for further functionalization, while the nitrile group can undergo hydrolysis or reduction to form other functional groups.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares 4-ethynyl-2-methylbenzonitrile with key analogs, highlighting structural differences and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notable Applications/Data
This compound C₁₀H₇N 141.17 Ethynyl (-C≡CH), methyl (-CH₃) Not provided Potential intermediate in organic synthesis
4-Methoxy-2-methylbenzonitrile C₉H₉NO 147.17 Methoxy (-OCH₃), methyl (-CH₃) EN300-211418 Solubility enhanced by polar methoxy group
o-Tolylbenzonitrile C₁₃H₁₁N 181.24 Biphenyl with methyl (-CH₃) 114772-53-1 Bulky aromatic structure for material studies
4-(Ethylaminomethyl)benzonitrile C₉H₁₀N₂ 146.19 Ethylaminomethyl (-CH₂NHCH₂CH₃) 4714-63-0 97% purity from suppliers; synthetic routes
4-[2-(Aminooxy)ethoxy]benzonitrile C₉H₁₀N₂O₂ 178.19 Aminooxy ethoxy (-OCH₂CH₂ONH₂) 1448673-15-1 Used in hydrogen-bond-driven assemblies
4-((2-(Methylamino)ethoxy)methyl)benzonitrile HCl C₁₁H₁₄N₂O·Cl 238.70 (free base: 202.25) Methylamino ethoxymethyl (-CH₂OCH₂CH₂NHCH₃) Not provided Pharmaceutical reference standard (USP/EMA compliance)

Spectroscopic and Regulatory Data

  • o-Tolylbenzonitrile : IR spectral data (gas phase) is available via NIST, aiding structural verification .
  • 4-((2-(Methylamino)ethoxy)methyl)benzonitrile HCl: Complies with USP, EMA, and BP standards, underscoring its reliability in pharmaceutical quality control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.